molecular formula C23H44N2O5 B144088 Fluvirucin A1 CAS No. 137019-37-5

Fluvirucin A1

Numéro de catalogue: B144088
Numéro CAS: 137019-37-5
Poids moléculaire: 428.6 g/mol
Clé InChI: ZRJBXPCQRSLIKK-BDPAYSQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Identification and Classification of Actinomycete Producer Strains

Research into fluvirucin congeners, including Fluvirucin A1, has involved the examination and classification of the actinomycete strains that produce these compounds. jst.go.jpnih.gov

One specific strain identified as a producer of this compound is designated as strain Q464-31. jst.go.jpnih.gov This strain has been classified as Microtetraspora tyrrhenii sp. nov. jst.go.jpnih.gov This classification places it within the Actinomadura pusilla group. jst.go.jpnih.gov While Actinomadura pusilla itself has been linked to the production of fluvirucin antibiotics and has undergone taxonomic revisions, being reclassified as Nonomuraea pusilla, Microtetraspora tyrrhenii is specifically noted as a this compound producer. jst.go.jpezbiocloudpro.app

Studies examining the actinomycete strains that produce fluvirucin congeners, including the this compound producer strain Q464-31 (Microtetraspora tyrrhenii), have detailed their morphological and chemotaxonomic characteristics. jst.go.jpnih.gov A common chemotaxonomic feature among these strains is the presence of meso-2,6-diaminopimelic acid in their cell walls. jst.go.jpnih.gov

Further distinguishing characteristics among fluvirucin-producing strains have been observed. Four of the five strains examined, including strain Q464-31, belong to the maduromycetes, characterized by the presence of madurose in their whole cells. jst.go.jpnih.gov The remaining strain, R869-90 (a Fluvirucin A2 producer, Saccharothrix mutabilis), is a nocardioform actinomycete, possessing rhamnose but lacking madurose. jst.go.jpnih.gov

The morphological, cultural, and physiological characteristics have been studied to differentiate and classify these strains. jst.go.jpnih.gov

Here is a summary of the characteristics of some fluvirucin-producing strains:

Strain DesignationFluvirucin(s) ProducedClassificationCell Wall Diaminopimelic AcidWhole Cell Sugar
Q464-31This compoundMicrotetraspora tyrrhenii sp. nov. (Actinomadura pusilla group)meso-2,6-DAPMadurose
L407-5Fluvirucin B2Maduromycetemeso-2,6-DAPMadurose
R359-5Fluvirucin B1Microtetraspora pusilla (Actinomadura pusilla group)meso-2,6-DAPMadurose
R869-90Fluvirucin A2Saccharothrix mutabilis (Nocardioform actinomycete)meso-2,6-DAPRhamnose
R516-16Fluvirucins B2, B3, B4, B5Maduromycetemeso-2,6-DAPMadurose

Phylogenetic analysis, often based on 16S rRNA gene sequences, is a crucial tool for understanding the relationships between actinomycete species. ezbiocloudpro.appbhu.ac.in While specific detailed phylogenetic trees focusing solely on all known fluvirucin-producing strains were not extensively detailed in the provided search results, the classification of Microtetraspora tyrrhenii within the Actinomadura pusilla group and the reclassification efforts within genera like Actinomadura, Microtetraspora, and Nonomuraea highlight the complex and evolving understanding of their phylogenetic relationships. jst.go.jpnih.govezbiocloudpro.app Studies have shown that phylogenetic analysis using 16S rRNA gene sequences is essential in redefining the taxonomy of related genera and reveals genetic heterogeneity within previous classifications. ezbiocloudpro.app Rare actinomycetes, including genera like Actinomadura, Nonomuraea, and Nocardiopsis, are particularly noted as producers of fluvirucins, indicating that these compounds are found within specific phylogenetic branches of the actinomycetes. researchgate.netsemanticscholar.org

Fermentation Broth Extraction and Initial Isolation Methodologies

This compound is isolated from the fermentation broth of its producer organism. ebi.ac.uknih.gov The general process for obtaining bioactive compounds from actinomycetes involves fermentation followed by extraction and isolation steps. who.intscialert.net

A common initial method for recovering bioactive compounds from fermentation broth is solvent extraction. who.intscialert.net This typically involves adding an organic solvent, such as ethyl acetate, to the culture filtrate. who.intscialert.net The mixture is then agitated to ensure complete extraction of the compounds into the organic phase. who.intscialert.net The organic phase, containing the desired compounds, is then separated from the aqueous phase. who.intscialert.net The solvent is subsequently removed, often using a vacuum rotary evaporator, to yield a crude extract containing the bioactive substances. who.intscialert.netbiorxiv.org This crude extract can then be subjected to further purification steps to isolate specific compounds like this compound. researchgate.net

In the case of fluvirucins, they have been isolated from the fermentation broths of actinomycete isolates. medchemexpress.com The structures of fluvirucins have been elucidated through various analytical techniques after their isolation. medchemexpress.com

Here is a simplified representation of the initial isolation process:

StepDescriptionCommon Method/Solvent
FermentationCulturing the actinomycete strain in a liquid mediumVarious media, e.g., nutrient broth
Separation of BrothRemoving cells from the liquid brothCentrifugation, Filtration
Solvent ExtractionAdding an organic solvent to the filtrateEthyl acetate
Phase SeparationSeparating the organic phase from the aqueous phaseDecantation
Solvent RemovalEvaporating the organic solventVacuum rotary evaporator
Crude Extract ObtainedResidue containing bioactive compounds

Propriétés

Numéro CAS

137019-37-5

Formule moléculaire

C23H44N2O5

Poids moléculaire

428.6 g/mol

Nom IUPAC

(3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one

InChI

InChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1

Clé InChI

ZRJBXPCQRSLIKK-BDPAYSQHSA-N

SMILES

CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C

SMILES isomérique

CC[C@H]1CCC[C@H](CC[C@@H]([C@H](C(=O)NCCC1)C)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C

SMILES canonique

CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C

Autres numéros CAS

137019-37-5

Synonymes

3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam
fluvirucin A1

Origine du produit

United States

Chemical Structure and Absolute Configuration of Fluvirucin A1

Elucidation of the Macrolactam Core and Aminosugar Moiety

Fluvircuins are structurally characterized by a 14-membered macrocyclic lactam aglycon, known as fluvirucinine, attached to an amino sugar moiety via a glycosidic linkage. ub.edumdpi.comresearchgate.net The macrolactam core of Fluvirucin A1 is a 13-tridecanelactam derivative. ub.edumdpi.com The aminosugar component of this compound has been identified as 3-amino-3,6-dideoxy-α-L-talopyranose. ub.edunih.govnih.gov This sugar is connected to the macrolactam core through a glycosidic bond. ub.edumdpi.com Specifically, in this compound, the aminosugar is linked at position 4 of the 4-hydroxyazacyclotetradecan-2-one core, which corresponds to the C-3 position in the alternative 13-tridecanelactam numbering system used in some literature. nih.govub.edu The structural elucidation of this compound, including the identification of both the macrolactam core and the aminosugar moiety, was achieved through a combination of chemical degradation, comprehensive spectroscopic analyses (such as NMR and MS), and X-ray crystallography. nih.govresearchgate.net

Absolute Configuration Assignment via X-ray Crystallography and Spectroscopic Analyses

The absolute configuration of this compound, which defines the precise spatial arrangement of atoms at its stereogenic centers, was definitively established through a combination of chemical methods, spectroscopic techniques, and single-crystal X-ray crystallographic analysis. nih.gov X-ray crystallography, particularly utilizing the phenomenon of anomalous dispersion (the Bijvoet method), is a powerful and widely used technique for the unambiguous determination of the absolute configuration of chiral molecules in the crystalline state. researchgate.netresearchgate.netd-nb.infonih.govchem-soc.si Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, also play a crucial role in stereochemical analysis and can be used in conjunction with X-ray crystallography to confirm and complement the structural assignment. researchgate.netresearchgate.netd-nb.infonih.gov

Stereochemical Features at C-2, C-6, and C-10 of the Macrolactam

The macrolactam core of this compound features alkyl substituents at specific positions. It contains methyl groups at C-2 and C-6, and an ethyl group at C-10. nih.govub.edu Based on chemical, spectroscopic, and X-ray crystallographic analyses, the absolute configuration of this compound has been determined. nih.gov Using the 13-tridecanelactam numbering system, the absolute configuration is assigned as (2R,3S,6R, 10S). nih.gov This assignment specifies the stereochemistry at the key chiral centers within the macrolactam ring: C-2 has the (R) configuration, C-6 has the (R) configuration, and C-10 has the (S) configuration.

Configuration of the 3-amino-3,6-dideoxy-α-L-talopyranose Moiety

The aminosugar component of this compound is 3-amino-3,6-dideoxy-α-L-talopyranose. ub.edunih.govnih.gov The configuration of this sugar moiety is specifically α-L-talopyranose. ub.edunih.gov The detailed stereochemistry of this sugar unit, as defined within the IUPAC name provided by PubChem, is (2R,3R,4R,5S,6S). nih.gov This sugar is linked to the macrolactam core via a glycosidic bond. ub.edumdpi.com

Comparative Structural Analysis with Fluvirucin A/B Series and Fluvirucinins

Fluvirucins constitute a family of natural products that share a common structural motif: a 14-membered macrolactam aglycon linked to an amino sugar. ub.edu While they share this fundamental structure, different members of the fluvirucin family, such as those in the A and B series, exhibit variations in their chemical structures. These variations primarily involve the nature and position of alkyl substituents on the macrolactam ring (specifically at C-2, C-6, and C-10) and the type of amino sugar attached. ub.eduub.edu

For instance, this compound contains methyl substituents at C-2 and C-6 and an ethyl group at C-10, with 3-amino-3,6-dideoxy-α-L-talopyranose as the sugar. nih.govub.edu In contrast, Fluvirucin B1 also features 3-amino-3,6-dideoxy-α-L-talopyranose but has ethyl groups at C-2 and C-10 and a methyl group at C-6. tandfonline.com Another example, Fluvirucin B2, has ethyl substituents at C-2, C-6, and C-10 and is glycosylated with L-mycosamine, which is a 4-epimer of the sugar found in this compound and B1. ub.edutandfonline.com

Fluvirucinins, on the other hand, represent the aglycon counterparts of the fluvirucins. ub.eduub.edu They possess the characteristic 14-membered macrolactam core but lack the attached aminosugar moiety. ub.eduresearchgate.net Known fluvirucinins include Fluvirucinin A1, A2, B0, B1, and the common aglycon for Fluvirucins B2-5. ub.edu The structural diversity within the fluvirucin family and their corresponding fluvirucinins highlights variations in the polyketide biosynthetic pathways responsible for their production, particularly concerning the incorporation of different alkyl substituents and the type of glycosylation. ub.eduresearchgate.net

Here is a summary of some key structural features:

FeatureDescription
Core Structure14-membered macrolactam (Fluvirucinine)
Attached MoietyAminosugar (3-amino-3,6-dideoxy-α-L-talopyranose)
LinkageGlycosidic bond (at C-4 of azacyclotetradecanone / C-3 of tridecanelactam) nih.govub.edu
Alkyl at C-2Methyl nih.govub.edu
Alkyl at C-6Methyl nih.govub.edu
Alkyl at C-10Ethyl nih.govub.edu
Absolute Configuration (Tridecanelactam numbering)(2R,3S,6R, 10S) nih.gov
Sugar Configurationα-L-talopyranose ub.edunih.gov (2R,3R,4R,5S,6S) nih.gov

Chemical Synthesis Strategies for Fluvirucin A1 and Its Aglycons

Enantioselective Total Synthesis of Fluvirucinine A1

The enantioselective total synthesis of fluvirucinine A1 has been a significant achievement in natural product synthesis. Early approaches, such as the first asymmetric total synthesis reported by Suh in 1999, involved a linear sequence of steps to assemble the complex macrocyclic structure. ub.eduacs.orgnih.gov

Diastereoselective vinyl addition to an amide carbonyl group is a key methodology employed in the synthesis of fluvirucinine A1. In Suh's synthesis, a diastereoselective vinylation at the lactam carbonyl of a 2-piperidone derivative was achieved with the assistance of LiAl(OEt)3H, leading to a trans-2,3-disubstituted piperidine with high diastereoselectivity (95:5 trans/cis ratio). ub.edu This step is crucial for setting the stereochemistry at one of the chiral centers in the macrolactam core.

Amide enolate-induced aza-Claisen rearrangement is another pivotal transformation utilized in the synthesis of fluvirucinine A1 and related macrolactams. ub.edumdpi.comnih.govscribd.comresearchgate.net This rearrangement allows for the expansion of a smaller ring system to form the larger macrolactam ring and simultaneously generates a new stereogenic center. ub.edumdpi.comscribd.comresearchgate.net In Suh's synthesis, an N-propionyl derivative underwent a stereoselective amide-enolate-induced aza-Claisen rearrangement, forming a new bond between C6 and C7 and leading to a ring-expanded 10-membered lactam with a new stereogenic center corresponding to C-6 of fluvirucinine A1. ub.edu This reaction is proposed to occur via a Z-enolate in a chair-chair-like transition state. ub.edu The aza-Claisen rearrangement strategy has also been applied to the construction of 14-membered lactams from 10-membered precursors, demonstrating its versatility in accessing the fluvirucinine framework. ub.edu

Key Synthetic Methodologies: Diastereoselective Vinyl Addition

Macrolactam Ring Closure Approaches

The formation of the 14-membered macrolactam ring is a critical step in the synthesis of fluvirucinine. Several strategies have been developed for this macrocyclization, including olefin ring-closing metathesis and direct macrolactamization. ub.eduresearchgate.net

Olefin Ring-Closing Metathesis (RCM) is a powerful tool for the formation of macrocyclic rings, including the 14-membered lactam of fluvirucinines. ub.eduacs.orgresearchgate.netnih.govnih.gov This reaction involves the catalytic coupling of two terminal olefins within a molecule to form a new cyclic olefin and a volatile alkene (typically ethylene). researchgate.netnih.gov RCM has been successfully employed to form the C4-C5, C5-C6, C6-C7, or C8-C9 bonds of the fluvirucinin macrocycle, depending on the synthetic strategy. ub.edu For example, in one synthesis of fluvirucinine A1, RCM of a diene precursor using a ruthenium catalyst afforded the desired macrolactam. acs.orgnih.gov Subsequent hydrogenation of the resulting unsaturated macrolactam furnished the saturated ring system of fluvirucinine A1. ub.eduacs.orgnih.gov While RCM is effective for ring closure, controlling the stereochemistry of the resulting double bond and subsequent hydrogenation can be challenging, although strategies have been developed to influence the stereochemical outcome. researchgate.netnih.gov

Direct macrolactamization involves the formation of the amide bond that closes the macrocycle. This typically involves coupling a seco-acid (a linear precursor containing both a carboxylic acid and an amine) under high dilution conditions to favor intramolecular reaction over polymerization. nih.gov Various coupling reagents and conditions can be employed for this transformation. In the context of fluvirucinine synthesis, direct macrolactamization has been utilized to form the N-C1 bond, completing the 14-membered ring. ub.eduresearchgate.net This approach requires careful control of functional group compatibility and epimerization at adjacent stereocenters during the coupling process.

Direct Macrolactamization Strategies

Asymmetric Synthetic Routes to Related Fluvirucinins

Asymmetric synthesis plays a crucial role in accessing the stereochemically complex fluvirucinins in enantiopure form. Several asymmetric routes have been developed for related fluvirucinins, showcasing different strategies for establishing the required stereocenters. ub.edu

Synthesis of (−)-6-Desmethyl-Fluvirucinine A1

The asymmetric synthesis of (−)-6-desmethyl-fluvirucinine A1 has been achieved through a thirteen-step process starting from a known vinylpiperidine. mdpi.comnih.govresearchgate.net A key aspect of this synthesis involves the elaboration of the distal stereocenters and the macrolactam skeleton. mdpi.comnih.gov This was accomplished using conformationally-induced diastereocontrol and iterative aza-Claisen rearrangements of lactam precursors. mdpi.comnih.gov The synthesis demonstrates the utility of controlled ring expansion strategies for constructing the macrocyclic core with the desired stereochemistry. mdpi.comnih.gov The completion of the synthesis involved hydrogenation and desilylation of a macrolactam intermediate, yielding the target compound in high yield over these final steps. mdpi.com

Glycosylation Chemistry Challenges in Total Synthesis of Fluvirucins

The total synthesis of fluvirucins, as glycosides, presents additional challenges related to the attachment of the sugar moiety to the macrolactam aglycon. ub.edu The glycosidic linkage in fluvirucins typically involves a 3-amino-3,6-dideoxy-α-L-talopyranosyl or a related amino sugar attached to a hydroxyl group on the macrolactam core, often at the C-3 or C-9 position. ub.edu

Preclinical Biological Activities and Molecular Interactions of Fluvirucin A1

Antiviral Activity against Influenza A Virus

Fluvirucin A1 has demonstrated potent inhibitory activity against influenza A virus. ebi.ac.uknih.govcapes.gov.br Its antiviral mechanism primarily involves the targeting of key viral processes.

Inhibition of Viral Neuraminidase (EC 3.2.1.18) as a Mechanism of Action

A significant mechanism by which this compound exerts its antiviral effect against influenza A virus is through the inhibition of viral neuraminidase (NA). ebi.ac.uknih.gov Neuraminidase is a crucial enzyme for the influenza virus life cycle, catalyzing the cleavage of terminal sialic acid residues from viral and cellular glycoconjugates. uniprot.orgsigmaaldrich.comnih.govebi.ac.uk This enzymatic activity is essential for the release of newly formed virions from infected cells and for the spread of the virus. uniprot.orgebi.ac.uknih.gov By inhibiting neuraminidase (EC 3.2.1.18), this compound interferes with this critical step in viral replication. ebi.ac.uknih.gov

Prevention of Virus Budding from Host Cells

The inhibition of viral neuraminidase by this compound directly contributes to the prevention of virus budding from host cells. ebi.ac.uknih.gov Neuraminidase activity is required to cleave the sialic acid linkages that tether newly assembled virions to the host cell surface. uniprot.orgebi.ac.uknih.gov By blocking this enzymatic function, this compound prevents the efficient release of progeny viruses, thereby limiting the spread of infection. ebi.ac.uknih.govnih.gov

Antifungal Activity

Beyond its antiviral properties, this compound also exhibits antifungal activity. ebi.ac.uk

Activity against Candida sp. and Dermatophytes

This compound has shown activity against various fungal strains, including Candida species and dermatophytes. thieme-connect.com Candida species are a common cause of fungal infections, and dermatophytes are responsible for infections of the skin, hair, and nails. wikipedia.orgplos.orgnih.gov

Synergistic Antifungal Effects with Other Antifungal Agents (e.g., Fluconazole)

Research indicates that some fluvirucin congeners can exhibit synergistic antifungal activity when combined with other antifungal agents, such as fluconazole. researchgate.net Fluconazole is a triazole antifungal that inhibits fungal cytochrome P450 enzyme 14α-demethylase, an enzyme involved in ergosterol synthesis, a key component of the fungal cell membrane. wikipedia.orgmims.comfishersci.ca This synergistic effect suggests that combining this compound or its derivatives with agents like fluconazole could potentially enhance antifungal efficacy, particularly against resistant strains. researchgate.netmodares.ac.irfrontiersin.org

Structure-Activity Relationship (SAR) Studies

Studies on the structure-activity relationship (SAR) of fluvirucins aim to understand how modifications to the chemical structure affect their biological activities. Fluvirucins are characterized by a 14-membered macrolactam attached to an aminosugar moiety. researchgate.net The diverse alkyl substituents at positions C-2 and C-6 of the macrolactam ring suggest substrate promiscuity in the fluvirucin polyketide biosynthesis. researchgate.net Research into the synthesis of fluvirucins and their aglycons, the fluvirucinins, has been conducted to explore their biological activities. researchgate.netresearchgate.net Some studies suggest that the free amino group in the aminosugar moiety may be important for the antimicrobial activity of fluvirucins. researchgate.net Synthetic studies and the isolation of naturally derived fluvirucin aglycones have contributed to understanding the structural features critical for their biological effects. researchgate.netresearchgate.net

Influence of the Aminosugar Moiety on Biological Activity

The aminosugar moiety is a defining structural feature of fluvirucins, attached to the macrocyclic lactam aglycon via a glycosidic linkage. ub.edu In this compound, this moiety is identified as 3-amino-3,6-dideoxy-α-L-talopyranose. nih.govub.eduthieme-connect.com The presence of the aminosugar is crucial for the biological activity of fluvirucins. Research suggests that the free amino group within the aminosugar is important for the antimicrobial activity of these compounds. researchgate.netresearchgate.netresearchgate.net Different fluvirucins vary in their glycosylation patterns, featuring different aminosugars like 3-amino-3,6-dideoxy-α-L-talopyranose (in this compound and B1) or its 4-epimer, L-mycosamine (in Fluvirucin B2). ub.edu These variations in the aminosugar can influence the spectrum and potency of the biological activity of different fluvirucin derivatives.

Impact of Aglycone Modifications on Efficacy

The aglycone of fluvirucins is a 14-membered macrolactam, referred to as fluvirucinine. ub.eduub.edumdpi.com Modifications to this aglycone structure can significantly impact the efficacy of the resulting compound. The aglycons commonly feature alkyl substituents at positions C-2, C-6, and C-10. ub.edumdpi.com While the aminosugar is essential for full antimicrobial activity, studies on fluvirucinin A1, the aglycone of this compound, have shown that it retains some anti-influenza virus activity, albeit partially. ub.edunih.govscispace.comresearchgate.net This indicates that while the aglycone itself possesses some intrinsic activity, the glycosidic linkage to the aminosugar enhances or modulates the biological effects. The synthesis of fluvirucinin derivatives with variations in the aglycone structure is an area of research to explore the relationship between structural modifications and biological activity. ub.eduub.edu

Other Reported Biological Properties of Fluvirucins

Beyond their notable activity against influenza A virus and antifungal properties, fluvirucins have been reported to exhibit other biological activities. ub.edufrontiersin.orgtandfonline.comresearchgate.net These include antibacterial and anthelmintic activities. researchgate.netub.edu Fluvirucin B2, a related fluvirucin, has been shown to act as an inhibitor of phosphatidylinositol-specific phospholipase C. ub.edu Furthermore, some fluvirucin derivatives, such as fluvirucins B6, B9, and B10, have demonstrated synergistic antifungal activity when combined with fluconazole against fluconazole-resistant isolates of Candida albicans. researchgate.netresearchgate.netresearchgate.net This suggests potential for fluvirucins in combination therapies to combat drug resistance. The diverse biological properties observed across the fluvirucin family highlight their potential as a source of lead compounds for the development of new therapeutic agents.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Fluvirucin A1 Analogs with Enhanced Activity

The rational design and synthesis of this compound analogs represent a significant area for future research aimed at enhancing its activity and potentially broadening its spectrum. Fluvirucins are characterized by a 14-membered macrolactam attached to an aminosugar moiety, and variations in alkyl substituents and deoxyaminosugars have been observed in naturally isolated derivatives. tandfonline.comresearchgate.net The diverse alkyl substituents at the C-2 and C-6 positions imply substrate promiscuity in fluvirucin polyketide biosynthesis, suggesting potential sites for modification. researchgate.net Semi-synthetic derivatives have become a viable option for producing new antibiotics and have been a major source of novel antibiotics over the last thirty years. escholarship.orgescholarship.org An improved understanding of the biochemical and biophysical mechanisms of action of antibiotics makes the design of synthetic and semi-synthetic analogs more promising for developing new broad and narrow-spectrum agents. escholarship.org

Studies on the synthesis of fluvirucins and their aglycones have been conducted due to their demonstrated biological activities. researchgate.net For instance, the synthesis and structural confirmation of (−)-6-desmethyl-fluvirucinine A1 have been reported. researchgate.net Research into 6-desmethyl-N-methylthis compound, which shows biological activity despite its aglycon lacking the characteristic C6-alkyl substituent, highlights the potential for modifications at various positions to retain or enhance activity. researchgate.net The structural complexity of natural product secondary metabolites like this compound presents challenges for total synthesis, making semi-synthetic approaches, which involve modifying the natural scaffold, particularly attractive for generating structural diversity. escholarship.org Incorporating functional groups, such as fluorine atoms or fluorinated moieties, into the backbone of medicinally relevant natural products has shown potential to improve their bioactivity, bioavailability, and stability. escholarship.org

Elucidation of Further Molecular Targets and Cellular Pathways

While this compound is known to inhibit influenza A virus neuraminidase, further research is needed to fully elucidate all its molecular targets and the cellular pathways it influences. ebi.ac.uk Understanding the complete spectrum of interactions could reveal additional therapeutic applications or provide insights for designing analogs with improved specificity and efficacy. Investigating how this compound interacts with host cell factors involved in viral replication or immune responses could uncover new avenues for therapeutic intervention. The study of related macrolactam compounds with β-amino acid starter units, such as vicenistatin, which have potent toxic activity against mammalian cells, suggests that the macrolactam scaffolds can exhibit significant pharmacological activity and interact with various biomolecules. rsc.org Elucidating the pathways affected by this compound could involve techniques such as transcriptomics, proteomics, and metabolomics to identify changes in gene expression, protein levels, and metabolic profiles upon treatment. researchgate.netgoogle.com

Advanced Biosynthetic Engineering for Novel Fluvirucin Derivatives

Advanced biosynthetic engineering offers a powerful approach to generate novel Fluvirucin derivatives by manipulating the enzymatic machinery responsible for its production. Fluvirucins are polyketides synthesized by large multi-domain complexes known as polyketide synthases (PKSs). escholarship.orgnih.gov These modular PKS systems function as assembly lines, sequentially extending and modifying polyketide intermediates. nih.gov The biosynthetic gene cluster for fluvirucin B2 has been identified and characterized, revealing genes for polyketide synthases and enzymes involved in incorporating the β-alanine starter unit. tandfonline.comtandfonline.com Understanding the construction mechanism of the β-alanine moiety, which originates from L-aspartate, is crucial for engineering efforts. tandfonline.comrsc.orgtandfonline.com

Engineering strategies for rational polyketide synthase design are being explored to produce natural products or analogs with enhanced yield, activity, or bioavailability. nih.gov This can involve altering the substrate specificity of acyltransferases within the PKS modules to incorporate unnatural extender units with pharmaceutically relevant properties. escholarship.org The ability to swap β-amino acid moieties with various side chains and stereochemistries through biosynthetic engineering is anticipated to lead to the creation of novel architectures and bioactive compounds. rsc.org Genome mining of characteristic β-amino acid biosynthetic genes and unique β-amino acid incorporation machinery could also lead to the discovery of new β-amino acid-containing natural products and facilitate the engineering of their pathways. rsc.org Engineered PKSs have the potential to synthesize molecules that are otherwise difficult to access chemically or biosynthetically, expanding the chemical landscape for drug discovery. researchgate.net

Development of High-Throughput Screening Methodologies for this compound-based Inhibitors

Developing high-throughput screening (HTS) methodologies is essential for efficiently identifying this compound-based inhibitors or compounds that modulate its targets or pathways. HTS allows for the rapid screening of large libraries of compounds to identify potential drug candidates. nih.govnih.gov Cell-based assays that monitor virus-induced cytopathic effects have been successfully used in HTS for identifying influenza virus inhibitors. nih.gov This approach has the advantage of screening multiple targets involved in viral infection in a single assay. nih.gov

HTS can be broadly categorized into whole-cell based assays and target-based assays. nih.gov Whole-cell assays identify intrinsically active agents, while target-based assays focus on specific proteins or enzymes. nih.gov For this compound, HTS could involve screening compound libraries for inhibitors of neuraminidase activity or for compounds that interfere with the viral budding process. ebi.ac.uk Furthermore, HTS could be employed to screen for compounds that modulate the newly identified molecular targets or cellular pathways elucidated in future research. nih.gov Pathway-directed HTS is an example of a combined strategy that can lead to the identification of new classes of inhibitors. nih.gov While HTS is a powerful tool, hit rates can vary, and secondary screening is often required to eliminate false positives and assess specificity and toxicity. nih.govmdpi.com

Q & A

Q. What are the key steps in the chemical synthesis of Fluvirucin A1?

this compound is synthesized via a multi-step organic process. Starting from compound 110 , sequential transformations include:

  • Reduction with DIBAL-H to yield intermediate 111 .
  • Conversion to intermediate 113 using Bu2BOTf .
  • Treatment with TBSOTf and LiOH/H₂O₂ to generate intermediate 114 .
  • Final coupling with EDC and C₆F₅OH , followed by TBAF deprotection to produce this compound . This pathway highlights the importance of protecting-group strategies and selective esterification in macrolactam synthesis.

Q. How is the stereochemistry of this compound determined?

The absolute configuration of this compound was resolved using X-ray crystallography and corroborated by NMR-based analysis of its aglycon derivatives. Key stereochemical features, such as the β-amino acid starter unit, were confirmed via comparative studies with biosynthetic intermediates .

Q. What bioactivities have been reported for this compound?

this compound exhibits antiviral activity against influenza A virus , attributed to its macrolactam structure and β-amino acid moiety. Early studies demonstrated its inhibition of viral replication in vitro, though mechanistic details remain under investigation .

Advanced Research Questions

Q. How does the β-amino acid loading pathway contribute to Fluvirucin biosynthesis?

In the fluvirucin pathway, β-amino acids (e.g., β-alanine) are incorporated via a promiscuous acyltransferase (AT)-mediated loading mechanism . The enzyme FlvK * transfers dipeptidyl intermediates from the carrier protein FlvL to the polyketide synthase (PKS) loading platform. This pathway accommodates non-native substrates (e.g., L-serine, glycine), enabling engineered PKS platforms for lactam diversification .

Q. What structural features of this compound influence its bioactivity?

Comparative structural analysis of fluvirucins (A1, A2, B1–B5) reveals that methylation patterns and hydroxyl group positioning critically modulate antifungal and antiviral potency. For instance, this compound’s C-6 methyl group distinguishes its activity from B-series analogs, which lack this substitution .

Q. How can researchers resolve contradictions in reported enzymatic functions in Fluvirucin biosynthesis?

Discrepancies in enzyme roles (e.g., FlvK’s initial misannotation as an adenylate-forming enzyme) were addressed through in vitro reconstitution assays and antiSMASH-based gene cluster reanalysis . Systematic validation of AT activity using FlvK * and FlvP1 ACPL confirmed its role in β-amino acid transfer, resolving prior ambiguities .

Methodological Considerations

  • Experimental Design : When synthesizing Fluvirucin analogs, prioritize protecting-group compatibility (e.g., TBS ethers) and monitor reaction intermediates via LC-MS to avoid undesired side products .
  • Data Contradiction Analysis : Employ enzyme promiscuity assays and gene cluster reannotation to clarify ambiguities in biosynthetic pathways .
  • Structural Characterization : Combine NMR , X-ray crystallography , and HPLC-based chiral analysis to confirm stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvirucin A1
Reactant of Route 2
Fluvirucin A1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.